![molecular formula C12H11BrFN3 B1519768 4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1189749-66-3](/img/structure/B1519768.png)
4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Overview
Description
The compound “4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is a complex organic molecule. It contains a pyridine ring fused with an imidazole ring, which is further substituted with a bromo-fluorophenyl group .
Synthesis Analysis
The synthesis of such compounds often involves complex reactions. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives involves various strategies and approaches . The synthesis process is often systematized according to the method used to assemble the pyrazolopyridine system .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be complex and varied. For instance, the perfluoroalkylative pyridylation of alkenes via 4-cyanopyridine-boryl radicals has been reported . Other reactions could involve the use of various catalysts and reaction conditions .Scientific Research Applications
Synthesis and Biological Applications
- 4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is synthesized as an intermediate for various biologically active compounds. It is prepared through a multi-step process involving nitration, chlorination, N-alkylation, reduction, and condensation. This compound is significant for its potential use in creating pharmacologically active molecules (Wang et al., 2016).
Fluorescence and Sensing Applications
- Imidazo[1,5-a]pyridinium ions, related to the core structure of this compound, demonstrate unique fluorescence switching properties. These properties make them suitable for applications such as pH sensors, with the ability to exhibit dual emission pathways. The fluorescence characteristics can be modified by altering the groups attached to the polyheterocyclic core (Hutt et al., 2012).
Photophysical and Optical Applications
- Imidazo[1,2-a]pyridines, closely related to this compound, are explored for their fluorescent properties, particularly as biomarkers and photochemical sensors. Modifications in their structure, including the substitution in heterocycle and phenyl rings, significantly affect their luminescent properties. This is crucial for applications in organic electronics and sensing technologies (Velázquez-Olvera et al., 2012).
Low-Cost Emissive Materials Development
- The synthesis of imidazo[1,5-a]pyridine derivatives has been explored for creating low-cost emitters with significant Stokes' shifts. These compounds, characterized by their absorption and fluorescence spectra, show potential for use in materials science, particularly in creating luminescent materials (Volpi et al., 2017).
Chemical and Material Science Applications
- Imidazo[4,5-c]pyridines, which share structural similarity with the compound , have been studied for their inhibitory effects on metal corrosion. This implies potential applications in material sciences, particularly in corrosion inhibition and surface coating technologies (Saady et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrFN3/c13-8-5-7(1-2-9(8)14)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEIPFFKULXWEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC(=C(C=C3)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501152819 | |
Record name | 4-(3-Bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501152819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1189749-66-3 | |
Record name | 4-(3-Bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1189749-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501152819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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